N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine
Description
Properties
Molecular Formula |
C19H18N2O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H18N2O7/c1-9-8-27-14-5-15-12(3-11(9)14)10(2)13(19(26)28-15)4-16(22)20-6-17(23)21-7-18(24)25/h3,5,8H,4,6-7H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
ULAGODQDWAPGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl Acetate
The furochromene core is synthesized via a Kostanecki reaction , involving cyclocondensation of 5-methyl-2-furoic acid with 2,4-dimethylresorcinol in acetic anhydride. This method yields the acetylated intermediate directly, avoiding post-synthetic acetylation.
Reaction Conditions
-
Reactants : 5-methyl-2-furoic acid (1.2 eq), 2,4-dimethylresorcinol (1.0 eq), acetic anhydride (solvent and catalyst).
-
Temperature : Reflux at 140°C for 8–12 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Characterization Data
-
Melting Point : 198–200°C.
-
NMR (CDCl₃) : δ 2.41 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 6.38 (s, 1H, furan H), 7.12–7.25 (m, 2H, aromatic H).
Synthesis of Glycylglycine
Glycylglycine is prepared via a cyclo-dimerization and hydrolysis strategy, as outlined in Patent CN101759767A. This method avoids traditional peptide-coupling reagents, reducing cost and complexity.
Cyclo-Dimerization of Glycine
Step 1 : Glycine (12 g) is refluxed in glycerol (30 mL) at 175–180°C for 50 minutes, forming 2,5-diketopiperazine (DKP).
Step 2 : The crude DKP is recrystallized from water, yielding pure intermediate (89%).
Hydrolysis of DKP to Glycylglycine
Step 1 : DKP (5 g) is dissolved in 1M NaOH (50 mL) at room temperature.
Step 2 : Hydrolysis is quenched with 2M HCl (25 mL), adjusting pH to 6.0.
Step 3 : Ethanol (30 mL) is added to precipitate glycylglycine, which is filtered and washed to remove chloride ions.
Coupling of Furochromene Acetate to Glycylglycine
The acetylated furochromene is coupled to glycylglycine using carbodiimide-mediated amide bond formation . This method ensures minimal racemization and high efficiency.
Activation of the Acetyl Group
Step 1 : The furochromene acetate (1.0 eq) is treated with thionyl chloride (2.0 eq) in dry DCM at 0°C for 2 hours, forming the acyl chloride.
Step 2 : Excess thionyl chloride is removed under reduced pressure.
Peptide Coupling
Step 1 : Glycylglycine (1.2 eq) is dissolved in anhydrous DMF with triethylamine (3.0 eq).
Step 2 : The acyl chloride is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.
Step 3 : The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, and dried over Na₂SO₄.
Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields the pure product.
Yield : 65–70%.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 3.75–3.82 (m, 4H, Gly-Gly CH₂), 6.52 (s, 1H, furan H), 7.44–7.56 (m, 2H, aromatic H), 8.21 (t, J=5.6 Hz, 1H, NH).
-
HRMS (ESI) : m/z calculated for C₂₃H₂₃N₃O₇ [M+H]⁺: 454.1553; found: 454.1558.
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
-
TLC : Rf = 0.42 (CH₂Cl₂:MeOH 9:1).
Optimization Strategies and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is its potential as an anticancer agent. Studies have shown that derivatives of furochromenone compounds exhibit antiproliferative effects against various human tumor cell lines.
For example, a study evaluated the anticancer properties of similar compounds and found that certain derivatives displayed high selectivity and potency against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) with IC50 values as low as 0.04 μM for specific derivatives . This indicates the potential for developing targeted therapies based on this compound.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Enzymatic assays have demonstrated that compounds with similar structures can inhibit key enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways .
Antioxidant Properties
Research indicates that furochromenone derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage contributes to tumor progression. Compounds exhibiting high antioxidant activity can potentially enhance the efficacy of existing treatments by mitigating side effects associated with oxidative damage .
Case Study 1: Antiproliferative Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furochromenone derivatives and tested their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, suggesting their potential as lead compounds for further development .
Case Study 2: Enzyme Inhibition Mechanisms
Another study focused on the mechanism of action of furochromenone derivatives as enzyme inhibitors. The researchers identified specific binding interactions between the compounds and target enzymes through molecular docking studies, providing insights into their potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Furochromen Derivatives with Varied Substituents
Compound: 1-{[(4-Methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP)
- Structural Differences: MFCMP replaces the acetyl-glycylglycine group with a methylideneamino-dihydropyridine-carbonitrile substituent. Contains a methoxy group at position 4 instead of a methyl group at position 3.
- Functional Insights: Exhibits strong photosensitivity and nonlinear optical (NLO) properties due to electron-withdrawing cyano and electron-donating methoxy groups, as shown via DFT calculations . UV-Vis absorption maxima at 370 nm, compared to the target compound’s predicted range of 320–350 nm (estimated based on chromen core similarities).
Table 1: Optical Properties of Furochromen Derivatives
| Property | Target Compound (Predicted) | MFCMP |
|---|---|---|
| UV-Vis λ_max (nm) | 320–350 | 370 |
| Fluorescence Quantum Yield | Moderate (hypothetical) | 0.45 (experimental) |
| NLO Response | Not studied | High (DFT-confirmed) |
Coumarin-Peptide Hybrids
Compound: 25-O-Acetyl-7,8-didehydrocimigenol-3-O-β-D-xyloside
- Structural Comparison: Shares a triterpenoid aglycone core but differs in sugar moiety (xyloside vs. glycylglycine) . Demonstrates the impact of substituents on NMR spectral
- 13C-NMR: Glycylglycine in the target compound introduces distinct carbonyl (170–175 ppm) and amine (45–55 ppm) signals, absent in triterpenoid glycosides .
Pharmacopeial Standards for Bicyclic Derivatives
Compound: (2S,5R,6R)-6-{...}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Quality Comparison :
Key Research Findings and Hypotheses
- Synthetic Challenges :
- Bioactivity Potential: Glycylglycine may improve aqueous solubility vs. MFCMP’s lipophilic dihydropyridine group, favoring drug delivery. Predicted logP: ~1.5 (target) vs. 2.8 (MFCMP), based on substituent polarity.
- Spectral Characterization :
- Expected 1H-NMR signals:
- Furochromen aromatic protons: δ 6.8–7.5 ppm.
- Glycylglycine NH: δ 8.0–8.5 ppm (broad).
Biological Activity
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure
The molecular formula of this compound is . The compound features a furocoumarin moiety that is known for various bioactivities.
Synthesis
The synthesis of this compound typically involves the acetylation of glycylglycine with a furocoumarin derivative. The process can be complex and often requires specific reaction conditions to yield the desired product efficiently.
Anticancer Properties
Recent studies have demonstrated that derivatives of furocoumarins, including compounds similar to this compound, exhibit significant growth inhibitory effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cells showed notable sensitivity to these compounds, indicating potential for development as anticancer agents .
Anti-inflammatory Effects
Research has indicated that furocoumarin derivatives possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit osteoclastic bone resorption, which is crucial in conditions like osteoporosis .
The biological activity of this compound may involve:
- Inhibition of key enzymes : Similar compounds have been reported to inhibit enzymes such as human leukocyte elastase and thrombin .
- Receptor antagonism : Some derivatives act as antagonists at specific receptors involved in inflammatory responses .
Case Studies
Q & A
Q. What are the recommended synthetic pathways for N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine, and how can yield be optimized?
- Methodological Answer : The synthesis involves two key steps: (1) preparation of the furochromene core and (2) conjugation with glycylglycine.
- Step 1 : Start with 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid (CAS 664366-03-4, purity 95% ). Activate the carboxylic acid group using carbodiimide reagents like EDC/NHS (as in ) to form an active ester intermediate.
- Step 2 : Couple the activated intermediate with glycylglycine via amide bond formation. Optimize reaction conditions (e.g., pH 7–8, 4–6 hours at 25–37°C) to achieve >80% yield. Monitor progress via TLC or HPLC .
- Yield Optimization : Use excess glycylglycine (1.5–2.0 eq.), inert atmosphere (N₂/Ar), and anhydrous solvents (DMF or DMSO) to minimize hydrolysis .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (target >95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ = calculated for C₂₁H₂₁N₂O₇: 413.14) .
- NMR : Verify the furochromene acetyl group (δ 2.2–2.5 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and glycylglycine backbone (δ 3.8–4.2 ppm for α-protons) .
Q. What stability studies are critical for handling this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability testing under varying conditions:
- pH : Test pH 3–9 buffers at 25°C to identify degradation pathways (e.g., hydrolysis of the acetyl or amide bonds).
- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks; analyze degradation products via LC-MS .
- Light Sensitivity : Protect from UV light due to the chromene core’s photolability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Buffer Systems : Compare results in PBS () vs. Tris-HCl; ionic strength affects solubility and protein interactions.
- Cell Lines : Use isogenic cell models to control for genetic variability. For enzyme inhibition assays, standardize substrate concentrations (e.g., ATP at 1 mM for kinase assays) .
- Data Normalization : Include internal controls (e.g., reference inhibitors) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for probing the compound’s mechanism of action in protein-ligand interactions?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular Docking : Use software like AutoDock Vina to predict binding sites on target proteins (e.g., kinases or proteases). Focus on the furochromene core’s planar structure for π-π stacking .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a gold sensor chip (as in ’s TFGA electrodes) to measure binding kinetics (ka/kd) in real-time .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala substitutions) in predicted binding residues to confirm critical interactions .
Q. How can impurities from synthesis be identified and mitigated to ensure reproducibility in biological assays?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete acetylation or glycylglycine hydrolysis). Reference synthetic intermediates (e.g., CAS 664366-03-4) as standards .
- Chromatographic Purification : Employ preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from impurities .
- Batch Consistency : Document reaction parameters (e.g., stirring rate, reagent lot numbers) and validate across ≥3 independent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
